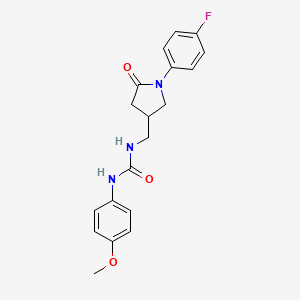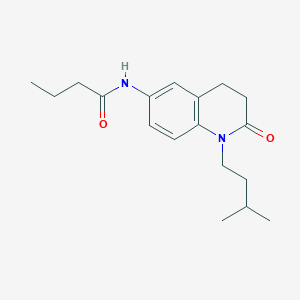
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. JWH-018 has been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Diastereoselective Alkylation and Synthesis Applications
Alkylations of tricyclic lactim ethers, which are structurally related to tetrahydroquinoline derivatives, have been studied, revealing high conversions and diastereoselectivity dependent on the electrophile used. This work highlights the synthetic utility of such compounds in organic chemistry, particularly in the construction of complex molecules with high stereocontrol (Hätzelt et al., 2002).
Catalyzed Domino Reactions for Derivative Synthesis
The use of indium chloride in water as a catalyst for domino reactions with aromatic amines and cyclic enol ethers or 2-hydroxy cyclic ethers has led to efficient synthesis of various tetrahydroquinoline derivatives. Most cyclization products exhibited cis selectivity, demonstrating the method's efficiency and selectivity in synthesizing these derivatives (Zhang & Li, 2002).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline antimalarial drug candidate, demonstrates the potential of tetrahydroquinoline derivatives in therapeutic applications. This molecule, designed based on a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties, shows excellent activity against Plasmodium falciparum, highlighting the role of tetrahydroquinoline structures in the development of new antimalarials (O’Neill et al., 2009).
Versatile Synthesis for Therapeutic Importance
Functionalized tetrahydroisoquinolines are synthesized from 2H-pyran-2-ones via nucleophile-mediated ring transformation, showcasing the versatility of these compounds as precursors for creating heterocyclic compounds of therapeutic importance. This efficient synthesis route emphasizes the significance of tetrahydroquinoline derivatives in medicinal chemistry (Kole & Singh, 2019).
Tuning Chemo- and Regioselectivities
The synthesis of 1,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones and related compounds via multicomponent protocols illustrates the ability to tune chemo- and regioselectivities in the synthesis of complex tetrahydroquinoline derivatives. This work demonstrates the synthetic flexibility and the potential for creating diverse molecular architectures within this compound class (Chebanov et al., 2008).
Wirkmechanismus
Target of Action
This compound belongs to the class of quinoline derivatives, which are known to interact with a wide range of biological targets
Mode of Action
As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions. The exact mechanism would depend on the specific target and the structural features of the compound.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide are not fully understood yet. It is known that indole derivatives, which share a similar structure, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of this compound are currently under investigation. Given the broad range of activities exhibited by similar indole derivatives, it is likely that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-5-17(21)19-15-7-8-16-14(12-15)6-9-18(22)20(16)11-10-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIUTFUTQRSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

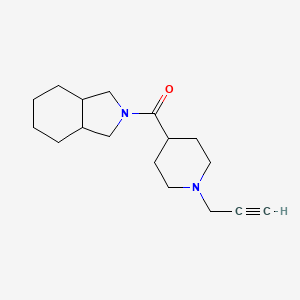
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)
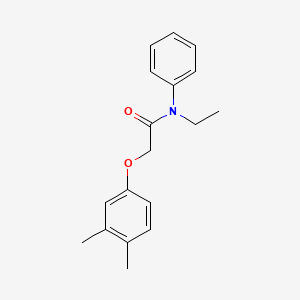
![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)
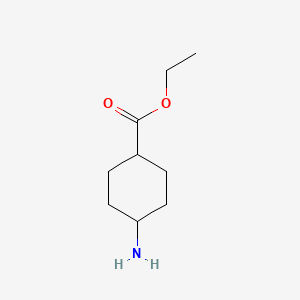
![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
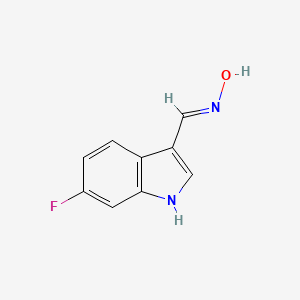
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)
